4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one

Physicochemical profiling Drug-likeness SAR diversification

Uncharacterized phthalazinone intermediates frequently cause failed coupling reactions in kinase inhibitor synthesis. 4-(Pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one (CAS 696635-31-1) eliminates this risk through: • Batch-specific NMR, HPLC, and GC reports (≥95% purity) ensuring reproducible SAR outcomes. • Distinct GC-MS signature (M⁺ 243, base peak 118) enabling unambiguous QC method development. • Versatile 4-position diversification handle for RET inhibitor pharmacophore optimization. Supplied with full analytical documentation for rapid global procurement.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 696635-31-1
Cat. No. B1366085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one
CAS696635-31-1
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=NNC(=O)C3=CC=CC=C32
InChIInChI=1S/C13H13N3O2/c17-12-10-6-2-1-5-9(10)11(14-15-12)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,15,17)
InChIKeyZLJMUSDYMFOGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-1-ylcarbonyl)phthalazinone Overview


4-(Pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one (CAS 696635-31-1) is a phthalazin-1(2H)-one derivative substituted at the 4-position with a pyrrolidine-1-carbonyl group. Synthetically, it serves as a versatile heterocyclic building block, particularly in the construction of kinase inhibitor pharmacophores [1]. The compound's molecular formula is C13H13N3O2, with a molecular weight of 243.26 g/mol and an MDL number MFCD05257355 .

1
Building-block workflow Heterocyclic scaffold for kinase inhibitor pharmacophore construction.
2
SAR diversification 4-position pyrrolidine-carbonyl motif introduces steric bulk, H-bond capacity, and lipophilicity.
3
Analytical control Distinct GC-MS fingerprint (M⁺ 243) supports identity verification across supplier lots.
Selection context: Requires review of batch-specific COA.

Why 4-(Pyrrolidin-1-ylcarbonyl)phthalazinone Cannot Be Substituted


The pyrrolidine-1-carbonyl substituent at the 4-position confers a unique combination of steric bulk, hydrogen-bonding capacity, and lipophilicity that is absent in the parent phthalazin-1(2H)-one or other 4-substituted analogs (e.g., 4-methyl, 4-phenyl). These physicochemical differences directly influence solubility, membrane permeability, and target-binding geometry, making generic substitution risky in structure-activity relationship (SAR) campaigns and industrial syntheses [1]. The quantitative evidence below demonstrates that even subtle structural changes translate into measurable divergences in molecular properties, safety profiles, and analytical signatures.

!
Unsubstituted phthalazinone mismatch Lacks the pyrrolidine-carbonyl group; significant MW shift (+66%) and HBA difference may alter solubility, permeability, and target-binding geometry.
!
Other 4-substituted analogs may not transfer directly 4-Methyl or 4-phenyl variants diverge in steric profile, LogP, and hydrogen-bonding capacity, potentially shifting SAR outcomes.
!
Uncharacterized generic analogs Unstated purity or missing QC documentation increases risk of irreproducible synthesis and assay interference.

4-(Pyrrolidin-1-ylcarbonyl)phthalazinone Differentiation Evidence


Physicochemical Divergence from Parent Phthalazinone

The target compound's molecular weight (243.26 g/mol) is substantially higher than that of the unsubstituted phthalazin-1(2H)-one (146.15 g/mol), a difference of +97.11 g/mol (66% increase). This is accompanied by an increase in the number of hydrogen-bond acceptors from 2 to 4 and the addition of a lipophilic pyrrolidine ring, which together alter LogP and solubility parameters critical for biological assay compatibility [1].

Physicochemical divergence
Class-level inference
ΔMW +97.11 g/mol (+66%)
Supports assay compatibility review; informs molarity calculations and LogP context.
Calculated HBA difference: +2 vs. parent phthalazinone.
Physicochemical profiling Drug-likeness SAR diversification

GC-MS Fingerprint for Identity Verification

The electron ionization (EI) mass spectrum of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one, recorded by GC-MS, displays a characteristic molecular ion peak at m/z 243 and a base peak at m/z 118, providing a unique fragmentation pattern distinct from the unsubstituted phthalazinone and other 4-acyl analogs [1]. This spectral fingerprint enables rapid identity verification in procurement workflows.

GC-MS fingerprint
Cross-study comparable
M⁺ at m/z 243; base peak m/z 118
Enables identity verification; mitigates mislabeling risk.
Distinct from parent base peak m/z 90.
Analytical chemistry Quality control Compound identification

Standardized Hazard Profile

The compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is more stringently defined than for many unsubstituted phthalazinones, which are often assigned only generic “irritant” warnings without quantitative cut-off values.

Hazard profile
Class-level inference
GHS07: H302, H315, H319, H335
Supports institutional safety protocol compliance.
More explicitly defined than generic phthalazinone irritant warnings.
Safety assessment Chemical procurement Risk management

Vendor Batch Purity and QC Data

Reputable vendors supply this compound with a minimum purity of 95% (HPLC) and offer batch-specific certificates of analysis including NMR, HPLC, and GC traces . In contrast, generic 4-substituted phthalazinone analogs are frequently listed without guaranteed purity or QC documentation, increasing the risk of irreproducible experimental outcomes.

Vendor QC data
Data to verify
Reported ≥95% purity (HPLC); batch-specific COA
Lot-specific QC review recommended for reproducible SAR.
QC documentation may vary by supplier lot.
Quality assurance Reproducibility Procurement reliability

4-(Pyrrolidin-1-ylcarbonyl)phthalazinone Applications


Scaffold Diversification for Kinase Inhibitors

The combined increase in molecular weight and hydrogen-bond acceptor count (ΔMW +66%, ΔHBA +2) makes this compound a suitable 4-position diversification point for optimizing kinase inhibitor pharmacophores, particularly when enhanced lipophilicity and altered binding orientation are desired . Its demonstrated role as a key intermediate in RET inhibitor synthesis supports this application.

GC-MS Reference Standard

The distinct GC-MS spectrum (M⁺ 243, base peak 118) provides a reliable reference for developing QC methods in pharmaceutical manufacturing, enabling unambiguous identification of this specific phthalazinone intermediate in reaction mixtures .

Traceable Quality Documentation

For laboratories requiring reproducible synthesis, the availability of batch-specific NMR, HPLC, and GC reports (≥95% purity assurance) reduces the risk of failed reactions due to substandard starting material, a common pitfall when purchasing less-characterized phthalazinone analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
4-position pyrrolidine-carbonyl motif; distinct MW and HBA profile
Solubility-permeability context; target-binding geometry in SAR campaigns
GC-MS reference standard
Unique EI fragmentation pattern (M⁺ 243 / base peak 118)
Identity confirmation in reaction monitoring; cross-vendor lot verification
Reproducible synthesis workflows
Batch-specific QC documentation (NMR, HPLC, GC)
Lot-to-lot consistency review; purity verification prior to scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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